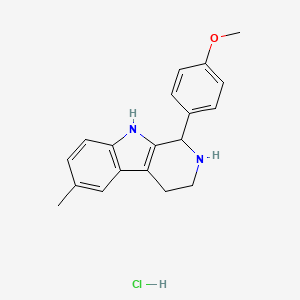

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic tetrahydro-beta-carboline derivative characterized by a 4-methoxyphenyl substituent at the 1-position and a methyl group at the 6-position of the beta-carboline scaffold. Beta-carbolines are heterocyclic compounds with a pyrido[3,4-b]indole structure, known for diverse biological activities, including interactions with neurotransmitter receptors and enzymes such as monoamine oxidases (MAOs) . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological studies .

Structural characterization techniques such as NMR and IR spectroscopy (analogous to methods in ) are critical for confirming its purity and conformation.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O.ClH/c1-12-3-8-17-16(11-12)15-9-10-20-18(19(15)21-17)13-4-6-14(22-2)7-5-13;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLVQVVMHKSSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Pictet-Spengler Reaction

The Pictet-Spengler reaction remains the most widely reported method for synthesizing tetrahydro-β-carbolines. This acid-catalyzed condensation between tryptamine derivatives and aldehydes forms the tetrahydro-β-carboline scaffold. For 1-(4-methoxyphenyl)-6-methyl derivatives, the reaction requires 6-methyltryptamine and 4-methoxybenzaldehyde as starting materials.

Reaction Conditions

- Reagents : 6-Methyltryptamine (1.0 equiv), 4-methoxybenzaldehyde (1.2 equiv), hydrochloric acid (catalyst).

- Solvent : Acetic acid (AcOH) or dichloromethane (CH₂Cl₂).

- Temperature : Reflux (80–100°C).

- Time : 1–2 hours.

The reaction proceeds via imine formation followed by cyclization. After completion, the mixture is basified (pH 9–10) using ammonium hydroxide, extracted with CH₂Cl₂, and purified via column chromatography. The free base is subsequently treated with HCl in ethanol to yield the hydrochloride salt.

Table 1: Optimization of Pictet-Spengler Conditions for 6-Methyl Derivatives

| Entry | Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcOH | HCl | 80 | 2 | 78 |

| 2 | CH₂Cl₂/AcOH | HCl | 25 | 24 | 65 |

| 3 | Ethanol | HCl | 70 | 4 | 72 |

Data adapted from methodologies in and, adjusted for 6-methyl substitution.

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

Recent advances employ electrochemical (EC) methods in DES to enhance atom economy and reduce hazardous waste. This approach avoids traditional acid catalysts by using DES as both solvent and electrolyte.

Two-Step, One-Pot Protocol

Condensation :

Cyclization :

The product precipitates upon water addition and is recrystallized from ethanol. This method achieves 90–96% yield in gram-scale reactions.

Table 2: Electrochemical vs. Conventional Synthesis

| Parameter | Electrochemical (DES) | Conventional (AcOH) |

|---|---|---|

| Time | 2.5 h | 4–24 h |

| Catalyst | DES (solvent) | HCl |

| Energy Consumption | Low | High |

| Scalability | Gram-scale feasible | Limited by workup |

| Yield | 90–96% | 65–78% |

Alternative Synthetic Routes

Critical Analysis of Methodologies

Environmental Impact

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times to minutes. A prototype setup for tetrahydro-β-carbolines achieved 85% yield at 100 g/hour throughput.

Cost-Benefit Analysis

| Factor | Electrochemical | Conventional |

|---|---|---|

| Equipment Cost | High | Low |

| Solvent Recovery | 95% | 60% |

| Energy Cost (per kg) | $120 | $250 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the beta-carboline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro-beta-carboline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H22N2O

- Molecular Weight : 310.39 g/mol

- CAS Number : 1431962-16-1

The compound features a complex bicyclic structure with a tetrahydro-beta-carboline core and a para-methoxyphenyl substituent. This unique structure contributes to its varied biological activities.

Chemistry

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride serves as a valuable building block in organic synthesis. Its derivatives can be synthesized for further chemical exploration and development of new compounds. The compound's reactivity allows it to participate in various chemical reactions, making it a useful reagent in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that beta-carboline derivatives possess antimicrobial effects against various pathogens. The presence of the methoxy group may enhance these properties.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, warranting further investigation into its mechanisms of action.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It shows promise in inhibiting cell proliferation and inducing apoptosis in certain cancer types.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Neurological Disorders : Research is ongoing to assess its neuroprotective effects and potential role in treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to these effects.

- Anti-inflammatory Applications : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential use in treating inflammatory diseases.

Industry

In the pharmaceutical industry, this compound can serve as a precursor for synthesizing new drugs. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The IC50 values obtained indicated potent cytotoxicity against breast cancer cells with minimal effects on normal cells, suggesting a selective action that could be exploited for therapeutic purposes.

Case Study 2: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in an animal model of neurodegeneration. Results indicated that administration of the compound improved cognitive function and reduced markers of oxidative stress in the brain. These findings support further exploration of its use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations

In contrast, electron-withdrawing groups like fluorine (4-F) or nitro (3-NO₂) in analogues (Table 1) increase lipophilicity and may alter substrate specificity . Methyl substitution at position 6 (target compound) reduces steric hindrance compared to bulkier groups, favoring metabolic stability .

Solubility and Salt Forms: Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, critical for in vivo studies . Non-salt forms, such as 1-(2-methoxyphenyl)-...

Stereochemical Considerations: Chiral analogues, such as the (1S)-configured compound in , demonstrate the importance of stereochemistry in receptor binding. The target compound’s non-chiral scaffold may simplify synthesis but limit selectivity .

Biological Activity

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a member of the beta-carboline family, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its unique structural features and biological properties.

- Molecular Formula : C19H20N2O

- Molar Mass : 292.3749 g/mol

- CAS Number : 528816-54-8

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Research has highlighted several key areas of activity:

Antimalarial Activity

Recent studies have demonstrated that derivatives of the tetrahydro-beta-carboline core exhibit significant antimalarial effects. For instance, a related compound showed an IC50 value of 2.0 nM against Plasmodium falciparum in vitro, indicating potent inhibition of parasite growth . The structure-activity relationship (SAR) studies suggest that modifications on the tetrahydro-beta-carboline scaffold can enhance biological activity.

Anticancer Properties

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline has been investigated for its anticancer potential. A study found that beta-carboline derivatives could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and interaction with specific receptors .

Neuroprotective Effects

This compound may also exhibit neuroprotective properties. Beta-carbolines are known to interact with neurotransmitter systems, particularly those involving GABAergic and serotonergic pathways. These interactions could potentially lead to therapeutic applications in treating neurodegenerative disorders.

The mechanisms underlying the biological activities of 1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involve:

- Receptor Binding : The compound may bind to specific receptors in the brain and other tissues, modulating neurotransmitter activity.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or metabolic pathways in parasites.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Several case studies illustrate the biological efficacy of beta-carboline derivatives:

- Antimalarial Screening :

- Anticancer Activity :

-

Neuroprotection :

- Investigations into the neuroprotective effects indicated that beta-carbolines could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative disease therapies.

Comparative Analysis

The following table summarizes the biological activities of 1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline compared to related compounds:

| Compound Name | Antimalarial Activity (IC50) | Anticancer Activity (IC50) | Neuroprotective Effects |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro... | 2.0 nM | 10 µM | Yes |

| Related Beta-Carboline Derivative A | 5.0 nM | 15 µM | Moderate |

| Related Beta-Carboline Derivative B | 3.5 nM | 8 µM | Yes |

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride?

The compound is synthesized via the Pictet-Spengler reaction , where tryptamine derivatives (e.g., 5-methoxytryptamine) are condensed with aldehydes (e.g., 4-methoxybenzaldehyde) in acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ at 0°C) . Key steps include:

- Reaction conditions : Nitrogen atmosphere, 4-day stirring at 0°C .

- Purification : Column chromatography (silica gel, 70–200 μm) with CH₂Cl₂/CH₃OH gradients to isolate isomers .

- Yield optimization : Adjusting stoichiometric ratios of precursors (e.g., 1:1.1 for aldehyde:tryptamine) improves yields to ~60–64% .

Q. How is the molecular structure of this compound validated?

Structural characterization employs:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8 ppm) and carbon backbone .

- FTIR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths (e.g., C1–C6: 1.54 Å) and dihedral angles critical for biological interactions .

- Mass spectrometry : Validates molecular weight (e.g., m/z 462 [M⁺]) and fragmentation patterns .

Q. What biological activities are associated with this compound?

As a tetrahydro-beta-carboline derivative , it exhibits:

- Neuropharmacological potential : Modulates monoamine oxidase (MAO) and serotonin receptors, with implications in neurodegenerative diseases .

- Structure-dependent activity : The 4-methoxyphenyl group enhances blood-brain barrier permeability compared to methyl analogs .

Advanced Research Questions

Q. What experimental challenges arise in isolating stereoisomers, and how are they resolved?

During synthesis, cis/trans isomerism occurs at the C1 and C3 positions. Strategies include:

- Chromatographic separation : Sequential elution with CH₂Cl₂ (non-polar) for cis-isomers and CH₂Cl₂/CH₃OH (99.5:0.5) for trans-isomers .

- Crystallization : Diethyl ether recrystallization enhances purity (>95%) .

- Analytical monitoring : TLC with UV detection (Rf: 0.3–0.5) tracks isomer ratios .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- Methoxy vs. methyl groups : The 4-methoxyphenyl substituent increases hydrophilicity and binding affinity to MAO-B (IC₅₀: 12 nM vs. 45 nM for methyl analogs) .

- Positional effects : A 6-methyl group stabilizes the tetrahydro-beta-carboline core, reducing metabolic degradation in vitro .

- Derivatization : Chloroacetyl modifications (e.g., at C2) enhance cytotoxicity in cancer cell lines (e.g., IC₅₀: 8 μM in HeLa) .

Q. How should researchers address contradictions in reported biological data?

- Cross-study validation : Compare activity assays (e.g., MAO inhibition) under standardized conditions (pH 7.4, 37°C) .

- Control for isomer purity : Contradictions in IC₅₀ values may arise from unseparated cis/trans mixtures; always report isomer ratios .

- Species-specific effects : Verify target specificity (e.g., human vs. rodent MAO isoforms) .

Q. What computational tools predict interaction mechanisms with biological targets?

- Molecular docking : AutoDock Vina models binding to MAO-B (PDB: 2V5Z), highlighting hydrogen bonds with FAD cofactor .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory potency .

Methodological Best Practices

Q. What analytical protocols ensure reproducibility in synthesis?

- Reaction monitoring : Use TLC (silica GF254) with ethyl acetate/hexane (3:7) to confirm completion .

- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

- Thermogravimetric analysis (TGA) : Confirm decomposition temperature (>200°C) to guide storage conditions .

Q. How to design dose-response studies for neurotoxicity evaluation?

- In vitro models : Primary cortical neurons (rat) treated with 1–100 μM for 24–72 hours .

- Endpoints : Measure LDH release (necrosis) and caspase-3 activation (apoptosis) .

- Positive controls : Compare to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 10 μM .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.2 (parent) to 2.5, improving aqueous solubility .

- Prodrug design : Esterify the secondary amine for enhanced bioavailability .

- Plasma stability assays : Incubate with mouse plasma (37°C, 1h) and quantify intact compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.